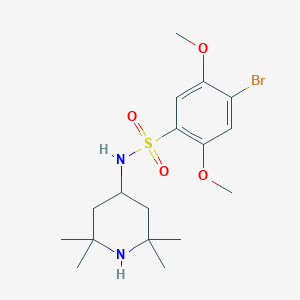
4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide, also known as BDBS, is a chemical compound that has gained popularity in scientific research due to its unique properties. BDBS is a sulfonamide-based compound that has been synthesized using various methods.
Wirkmechanismus
4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide acts as an antagonist of the TRPV1 ion channel by binding to the channel and preventing the influx of calcium ions. This compound also acts as a negative allosteric modulator of the GABA(A) receptor by binding to a site on the receptor and reducing the receptor's sensitivity to GABA.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to reduce the release of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to reduce the release of glutamate, which is the primary excitatory neurotransmitter in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide in lab experiments is its high potency and specificity for TRPV1 and GABA(A) receptors. This compound has also been found to be stable in various experimental conditions. However, one limitation of using this compound is its high cost, which may limit its use in some experiments.
Zukünftige Richtungen
Future research on 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide could focus on its potential therapeutic applications. This compound has been found to have anti-inflammatory and analgesic effects, which could be useful in the treatment of pain and inflammation. This compound could also be studied for its potential use in the treatment of anxiety and other neurological disorders. Further studies could also investigate the structure-activity relationship of this compound to develop more potent and selective compounds.
Synthesemethoden
The synthesis of 4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been reported using various methods. One of the most commonly used methods is the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with N-(2,2,6,6-tetramethyl-4-piperidinyl)amine in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been used in various scientific research studies, including the study of ion channels and receptors. This compound has been found to act as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain perception. This compound has also been used to study the function of the GABA(A) receptor, which is the primary inhibitory neurotransmitter in the brain.
Eigenschaften
Molekularformel |
C17H27BrN2O4S |
|---|---|
Molekulargewicht |
435.4 g/mol |
IUPAC-Name |
4-bromo-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H27BrN2O4S/c1-16(2)9-11(10-17(3,4)20-16)19-25(21,22)15-8-13(23-5)12(18)7-14(15)24-6/h7-8,11,19-20H,9-10H2,1-6H3 |
InChI-Schlüssel |
ZKDACWCAOWYIJW-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC)C |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



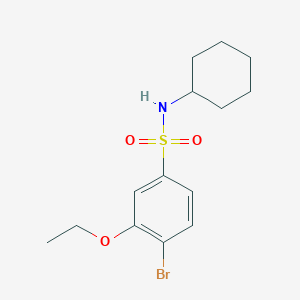

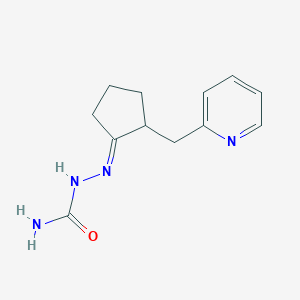
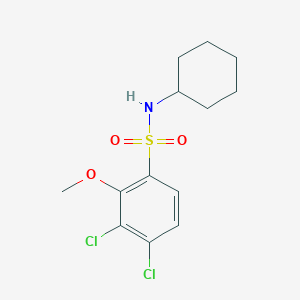


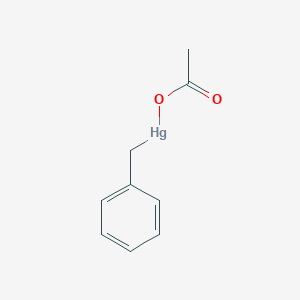
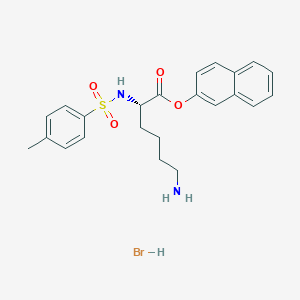
![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)

![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)
